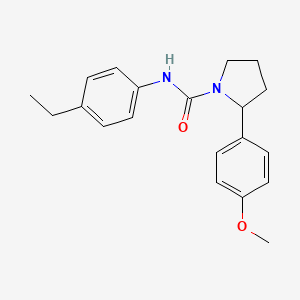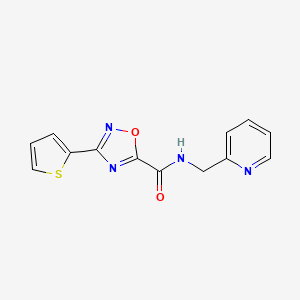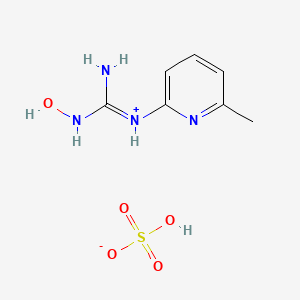![molecular formula C21H24ClNO5S B6079878 methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCL-1 inhibitor, and it has shown promising results in the treatment of cancer and other related diseases.
Mécanisme D'action
MCL-1 inhibitor exerts its therapeutic effects by selectively binding to the BH3-binding groove of MCL-1, thereby preventing its interaction with pro-apoptotic proteins. This leads to the activation of the apoptotic pathway and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
MCL-1 inhibitor has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing the effectiveness of these treatments. In addition, MCL-1 inhibitor has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MCL-1 inhibitor has several advantages for lab experiments, including its high selectivity and potency towards MCL-1. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be considered.
Orientations Futures
The potential therapeutic applications of MCL-1 inhibitor are vast, and several future directions can be explored. These include the development of more potent and selective MCL-1 inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer agents. Furthermore, the potential use of MCL-1 inhibitor in the treatment of other diseases, such as inflammatory and autoimmune diseases, can also be explored.
Conclusion:
In conclusion, MCL-1 inhibitor is a promising compound that has shown potential therapeutic applications in the treatment of cancer and other related diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential and pave the way for its clinical application.
Méthodes De Synthèse
The synthesis of MCL-1 inhibitor involves several steps, including the reaction of 3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidine with benzenesulfonyl chloride and the subsequent reaction with methyl 2-hydroxybenzoate. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
MCL-1 inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein MCL-1. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5S/c1-28-20(25)18-8-2-3-9-19(18)29(26,27)23-11-5-10-21(14-23,15-24)13-16-6-4-7-17(22)12-16/h2-4,6-9,12,24H,5,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMQQLPIDYOBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-hydroxy-3-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6079810.png)
![ethyl [(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetate](/img/structure/B6079822.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)


![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)

![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)
